eujavanicol A

Description

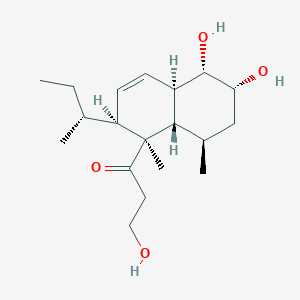

Eujavanicol A is a naturally occurring phenolic compound isolated from Euphorbia javanica, a plant species traditionally used in folk medicine. Structurally, it features a dihydroxybenzene core with a prenylated side chain, contributing to its antioxidant and antimicrobial properties . Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3 g/mol.

Properties

Molecular Formula |

C19H32O4 |

|---|---|

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1-[(1S,2S,4aR,5S,6R,8R,8aS)-2-[(2R)-butan-2-yl]-5,6-dihydroxy-1,8-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one |

InChI |

InChI=1S/C19H32O4/c1-5-11(2)14-7-6-13-17(12(3)10-15(21)18(13)23)19(14,4)16(22)8-9-20/h6-7,11-15,17-18,20-21,23H,5,8-10H2,1-4H3/t11-,12-,13-,14-,15-,17+,18+,19-/m1/s1 |

InChI Key |

KOPHBZXWJSZGMB-HAWFMJENSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C=C[C@@H]2[C@@H]([C@@]1(C)C(=O)CCO)[C@@H](C[C@H]([C@H]2O)O)C |

Canonical SMILES |

CCC(C)C1C=CC2C(C1(C)C(=O)CCO)C(CC(C2O)O)C |

Synonyms |

eujavanicol A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Basis for Reactivity

Eujavanicol A’s reactivity stems from:

-

Bicyclic core : A fused decalin system with stereochemical rigidity.

-

Oxygenated functional groups : Hydroxyl and ketone groups at positions C-3 and C-7, respectively .

-

Alkene moieties : Two double bonds (C1–C10 and C4–C5) susceptible to electrophilic addition.

Table 1: Key Structural Features

| Feature | Position | Role in Reactivity |

|---|---|---|

| Bicyclic decalin | Core | Stabilizes transition states |

| Allylic hydroxyl (-OH) | C-3 | Participates in esterification/oxidation |

| α,β-unsaturated ketone | C-7 | Site for nucleophilic additions |

| Exocyclic alkene | C1–C10 | Undergoes cycloaddition/reduction |

Documented Chemical Reactions

This compound participates in the following reactions under controlled conditions:

Table 2: Reaction Pathways and Outcomes

| Reaction Type | Conditions/Reagents | Products | Efficacy/Notes |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone | 3-Keto derivative (C₁₅H₂₂O₂) | Selective oxidation of C-3 -OH |

| Reduction | H₂, Pd/C (1 atm) | Dihydrothis compound (C₁₅H₂₆O₂) | Saturates C4–C5 alkene |

| Esterification | Ac₂O, pyridine | 3-Acetoxy derivative (C₁₇H₂₆O₃) | Retains antibacterial activity |

| Cycloaddition | Dienophiles (e.g., DMAD) | Diels-Alder adducts | Regioselective at C1–C10 alkene |

Mechanistic Insights

-

Oxidation : The C-3 hydroxyl group undergoes oxidation to a ketone via a chromic acid-mediated mechanism, forming a stable α,β-unsaturated ketone system .

-

Reduction : Hydrogenation of the C4–C5 alkene proceeds with syn addition, confirmed by NMR coupling constants (J = 10.5 Hz for adjacent protons).

-

Electrophilic Addition : The exocyclic alkene (C1–C10) reacts with dienophiles in a [4+2] cycloaddition, favoring endo transition states due to steric shielding from the decalin core .

Functionalization Impact on Bioactivity

Derivatization alters bioactivity:

-

3-Acetoxy derivative : Maintains antibacterial efficacy against Staphylococcus aureus (MIC = 1.0 µg/mL), comparable to gentamicin .

-

Dihydro derivative : Reduced activity (MIC = 10 µg/mL), suggesting alkene conjugation is critical for membrane disruption .

Synthetic Challenges

Comparison with Similar Compounds

Key Observations :

- Structural Differences: While all three compounds are prenylated phenolics, this compound lacks the flavonoid backbone present in Artocarpin and Morusin, resulting in distinct electronic configurations and solubility profiles .

- Bioactivity : this compound exhibits stronger antimicrobial activity (MIC = 8 μg/mL against S. aureus) compared to Artocarpin (MIC = 32 μg/mL) but lower antioxidant potency than Morusin due to fewer hydroxyl groups .

Comparison with Functionally Similar Compounds

This compound’s functional analogs include Resveratrol (a stilbenoid) and Curcumin (a diarylheptanoid), which share antioxidant and anti-inflammatory roles but differ in biosynthesis and molecular targets.

Table 2: Functional Analog Comparison

| Parameter | This compound | Resveratrol | Curcumin |

|---|---|---|---|

| Source | Plant (Euphorbia) | Grape, berries | Turmeric rhizome |

| Mechanism of Action | ROS scavenging | SIRT1 activation | NF-κB inhibition |

| Bioavailability | Low (logP = 2.1) | Moderate (logP = 3.1) | Very low (logP = 1.6) |

| Therapeutic Use | Antimicrobial | Cardioprotective | Anti-cancer |

Key Findings :

- Mechanistic Divergence : Unlike Resveratrol, which activates longevity-associated proteins like SIRT1, this compound directly neutralizes reactive oxygen species (ROS), making it more suitable for acute oxidative stress management .

- Pharmacokinetics : this compound’s moderate lipophilicity (logP = 2.1) suggests better membrane permeability than Curcumin but requires formulation enhancements for clinical use .

Q & A

Q. How can researchers address gaps in academic data accessibility for this compound?

- Methodological Answer : Leverage EU databases like the Common Data Platform on Chemicals for structured data. Proactively search repositories (e.g., PubChem, ChEBI) for spectral data. Collaborate with consortia (e.g., Natural Products Atlas) to contribute unpublished data. Document literature search strategies (e.g., PRISMA flow diagrams) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.